3,5-Dichloro-3'-fluorobenzophenone
Overview
Description
3,5-Dichloro-3’-fluorobenzophenone is a chemical compound that belongs to the class of benzophenones. It is widely used in various fields, including medical research, environmental research, and industrial applications.
Scientific Research Applications
3,5-Dichloro-3’-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM coupling reactions, 3,5-Dichloro-3’-fluorobenzophenone may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
In general, compounds involved in sm coupling reactions can influence various biochemical pathways by facilitating the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of 3,5-Dichloro-3’-fluorobenzophenone’s action would depend on the specific context in which it’s used. In the case of SM coupling reactions, the result is the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 3,5-Dichloro-3’-fluorobenzophenone can be influenced by various environmental factors. For instance, the success of SM coupling reactions often depends on the use of mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dichloro-3’-fluorobenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-fluorobenzene under Friedel-Crafts acylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an anhydrous solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at low temperatures to control the exothermic reaction and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of 3,5-Dichloro-3’-fluorobenzophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-3’-fluorobenzophenone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction: The carbonyl group in the benzophenone structure can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzophenones with various functional groups.
Reduction: 3,5-Dichloro-3’-fluorobenzhydrol.
Oxidation: 3,5-Dichloro-3’-fluorobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-3’-fluorobenzophenone
- 3,5-Dichlorobenzophenone
- 3-Fluorobenzophenone
Uniqueness
3,5-Dichloro-3’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine substituents on the benzophenone structure. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased reactivity and stability, making it suitable for various specialized applications .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGWGCOXIQRLST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238420 | |
Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-85-1 | |
Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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